molecular formula C10H9ClN2O2S B1371102 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1156916-73-2

1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1371102
CAS No.: 1156916-73-2
M. Wt: 256.71 g/mol
InChI Key: FMEKZRSGKWLBIX-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group attached to the pyrazole ring and a sulfonyl chloride functional group at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 4-methylphenylhydrazine with a suitable β-diketone to form the pyrazole ring. This is followed by the introduction of the sulfonyl chloride group. One common method involves the use of chlorosulfonic acid as the sulfonylating agent. The reaction conditions generally require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-Methylphenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-(4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride include other pyrazole derivatives with different substituents on the pyrazole ring or the phenyl group. Examples include:

  • 1-Phenyl-1H-pyrazole-4-sulfonyl chloride
  • 1-(4-Chlorophenyl)-1H-pyrazole-4-sulfonyl chloride
  • 1-(4-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride

Compared to these compounds, this compound may exhibit unique properties due to the presence of the 4-methyl group, which can influence its reactivity and biological activity .

Properties

IUPAC Name

1-(4-methylphenyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-8-2-4-9(5-3-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEKZRSGKWLBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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